
Methyl 1-(4-bromophenyl)-1h-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(4-bromophenyl)-1h-pyrazole-4-carboxylate is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a bromophenyl group attached to a pyrazole ring, which is further substituted with a methyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-bromophenyl)-1h-pyrazole-4-carboxylate typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative. The final step involves esterification with methanol to obtain this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.
化学反応の分析
Types of Reactions
Methyl 1-(4-bromophenyl)-1h-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration) or halogens (for halogenation) in the presence of a catalyst like sulfuric acid.
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethylformamide (DMF).
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Nitration: Formation of nitro derivatives.
Halogenation: Formation of di- or tri-halogenated derivatives.
Nucleophilic Substitution: Formation of substituted pyrazole derivatives.
Ester Hydrolysis: Formation of 1-(4-bromophenyl)-1h-pyrazole-4-carboxylic acid.
科学的研究の応用
Methyl 1-(4-bromophenyl)-1h-pyrazole-4-carboxylate has several applications in scientific research:
作用機序
The mechanism of action of Methyl 1-(4-bromophenyl)-1h-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
4-Bromo-1,1′4′,1″-terphenyl:
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: A compound with similar bromophenyl substitution, used in antimicrobial and anticancer research.
Uniqueness
Methyl 1-(4-bromophenyl)-1h-pyrazole-4-carboxylate is unique due to the presence of both a pyrazole ring and a methyl ester group, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C11H9BrN2O2 |
|---|---|
分子量 |
281.10 g/mol |
IUPAC名 |
methyl 1-(4-bromophenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C11H9BrN2O2/c1-16-11(15)8-6-13-14(7-8)10-4-2-9(12)3-5-10/h2-7H,1H3 |
InChIキー |
HARJKSBCLBBPAY-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CN(N=C1)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Perfluorodecyl-[1,2-13C2]-ethanoic Acid](/img/structure/B13409189.png)
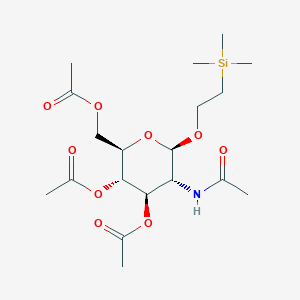
![Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, ethyl ester](/img/structure/B13409225.png)
![(2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid with (1R)-1-(3-Aminopropyl)-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile (Mixture)](/img/structure/B13409229.png)
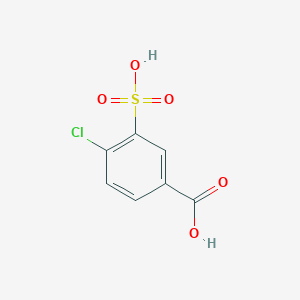
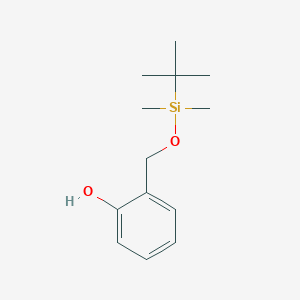
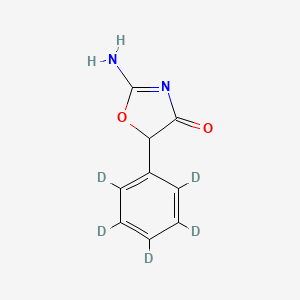
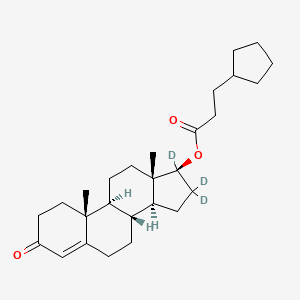
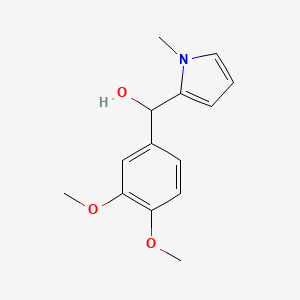
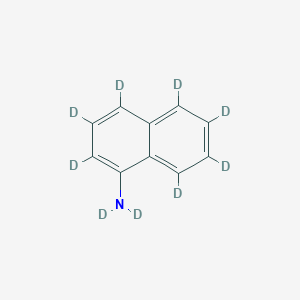

![Tetrasodium 4-amino-6-[[2,5-dimethoxy-4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]-5-hydroxy-3-[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate](/img/structure/B13409264.png)

![1-fluoro-4-[4-(4-propylphenyl)phenyl]benzene](/img/structure/B13409275.png)
